molecular formula C15H22N2O2 B3321773 tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate CAS No. 1383784-29-9

tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate

Cat. No.: B3321773
CAS No.: 1383784-29-9
M. Wt: 262.35 g/mol
InChI Key: OQKMVLIVAWGYRD-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrrolidine, which is a cyclic amine . The “tert-Butyl” part suggests the presence of a tertiary butyl group, which is a substituent with the formula -C(CH3)3 . The “(3S,4R)” indicates the stereochemistry of the compound .


Molecular Structure Analysis

The compound likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “4-phenyl” suggests a phenyl group attached to the 4th carbon of the pyrrolidine ring .


Chemical Reactions Analysis

Again, without specific information, it’s hard to say. But pyrrolidine derivatives are often involved in reactions like N-alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Factors like polarity, molecular weight, and functional groups would all play a role .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. This includes avoiding contact with skin and eyes, and avoiding inhalation or ingestion .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKMVLIVAWGYRD-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate
Reactant of Route 2
tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate
Reactant of Route 3
tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate
Reactant of Route 4
tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate
Reactant of Route 5
tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate
Reactant of Route 6
tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate

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